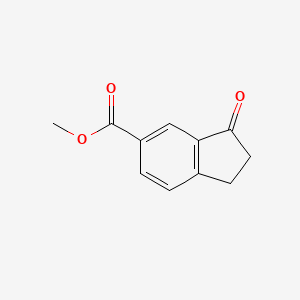

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOOCAKREHMAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435269 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68634-03-7 | |

| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68634-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Landscape of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a chemical compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document also explores its closely related and better-documented isomers, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate and Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, to provide a broader context for researchers in the field.

Core Compound: this compound

This compound is a specific regioisomer of the methyl indanone carboxylate family. While it holds potential as a building block in organic synthesis, detailed experimental data and applications for this particular isomer are not extensively reported in publicly accessible literature.

Chemical Identity:

| Property | Value | Source |

| CAS Number | 68634-03-7 | [1] |

| Molecular Formula | C11H10O3 | [1] |

| Synonym | methyl 3-oxo-1,2-dihydroindene-5-carboxylate | [1] |

Due to the scarcity of specific data for the 3-oxo isomer, the following sections will focus on its more studied counterparts to provide valuable insights into the synthesis and properties of this class of compounds.

Isomeric Landscape: A Comparative Overview

The positioning of the oxo and carboxylate groups on the indene ring system significantly influences the chemical properties and potential biological activities of these molecules. Below is a summary of the key isomers.

Table of Isomers and Their Properties:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features |

| Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | C11H10O3 | 190.19 g/mol | Investigated as a metabotropic glutamate receptor antagonist. |

| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 | C11H10O3 | 190.2 g/mol | A versatile intermediate in organic synthesis. |

| Methyl 3-oxo-2,3-dihydro-1H-indene-1-carboxylate | 29427-70-1 | C11H10O3 | 190.2 g/mol | Another regioisomer with potential synthetic applications.[2] |

Experimental Protocols: Synthesis of a Key Isomer

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate from 1-Indanone and Dimethyl Carbonate

This method involves the carboxymethylation of 1-indanone using dimethyl carbonate and a strong base like sodium hydride.

Materials:

-

1-Indanone

-

Dimethyl carbonate

-

Sodium hydride (NaH) (60% dispersion in oil)

-

Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate (EA)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Pentane or Hexane

Procedure:

-

To a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add dimethyl carbonate and anhydrous THF.

-

With stirring, carefully add sodium hydride to the mixture at room temperature.

-

A solution of 1-indanone in anhydrous THF is then added dropwise to the reaction mixture.

-

After the addition is complete, the reaction mixture is heated to reflux for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature and cautiously poured into a mixture of 1M HCl and ice to quench the reaction and neutralize the base.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in pentane or hexane, to afford pure Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

General Synthesis Workflow:

Applications in Drug Development and Research

Derivatives of methyl oxo-dihydro-indene-carboxylates are of interest in medicinal chemistry. For instance, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been identified as a metabotropic glutamate receptor antagonist.[3] Such antagonists are investigated for their potential in treating neurological and psychiatric disorders, including anxiety and depression.[3]

The core structure of these compounds serves as a scaffold that can be chemically modified to develop new therapeutic agents. The ketone and ester functional groups provide reactive handles for further chemical transformations, allowing for the synthesis of a diverse library of derivatives for biological screening.

Safety and Handling

Compounds of this class, such as Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, are associated with certain hazards. The following GHS hazard statements have been reported for this isomer:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed when handling these chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

While specific experimental data for this compound remains elusive in the public domain, the study of its isomers provides a valuable framework for understanding the synthesis, properties, and potential applications of this class of compounds. The versatile indanone core structure continues to be a promising scaffold for the development of novel therapeutics and functional materials. Further research into the 3-oxo isomer is warranted to fully elucidate its chemical and biological profile.

References

In-Depth Technical Guide: Chemical Properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available chemical information for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. It is important to note that detailed experimental data, including specific spectral analyses and synthesis protocols for this specific isomer, are scarce in publicly accessible scientific literature. Much of the detailed experimental information available is for the closely related isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate . This guide will present the available data for the target compound and use the 1-oxo isomer for comparative and reference purposes where noted.

Core Chemical Properties

This compound is a substituted indene derivative. While specific experimental data is limited, its basic chemical properties can be calculated from its structure.

Table 1: General Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [2] |

| Purity (Commercial) | ~95% | [1] |

Note: The data in this table, apart from purity, is based on the molecular formula which is consistent for its isomers.

For reference, the more extensively studied isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No: 68634-02-6) , shares the same molecular formula and weight.

Structural Information

The core structure is a dihydro-1H-indene ring system, which is a bicyclic structure composed of a benzene ring fused to a five-membered ring. The key features of this compound are a ketone group at position 3 and a methyl carboxylate group at position 5.

Experimental Data & Protocols

Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Reference Isomer)

A common synthesis route involves the intramolecular cyclization of a precursor molecule. One described method is the Dieckmann condensation of Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate.

Experimental Protocol:

-

Reactant Preparation: Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate is dissolved in an anhydrous solvent such as Tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Base Addition: A strong base, such as sodium hydride (NaH) in an oil suspension, is slowly added to the solution while stirring.

-

Cyclization: The reaction mixture is heated to reflux for approximately one hour, during which a thick paste may form, indicating the formation of the cyclized product.

-

Quenching: After cooling to room temperature, the reaction is carefully quenched by the dropwise addition of water.

-

Acidification and Extraction: The mixture is then acidified using a strong acid like 5 M hydrochloric acid (HCl) and the product is extracted into an organic solvent, typically ethyl acetate.

-

Purification: The combined organic phases are dried with an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product is then purified using silica gel column chromatography with a gradient elution system (e.g., 0-50% ethyl acetate in pentane) to yield the pure product.[3]

The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis and purification workflow for a reference isomer.

Spectral Data (Reference Isomers)

No specific spectral data for this compound was found. However, spectral data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been reported:

-

¹H-NMR (400 MHz, CDCl₃): δ 7.79 (1H, d, J = 7.6 Hz), 7.63 (1H, dd, J = 7.6 and 7.6 Hz), 7.50 (1H, d, J = 7.6 Hz), 7.42 (1H, dd, J = 7.6 and 7.6 Hz), 3.80 (3H, s), 3.75 (1H, m), 3.60 (1H, m), 3.40 (1H, m).[3]

-

Mass Spectrometry (GC-MS): Key fragments observed at m/z 190, 159, 131, 130.[4]

Reactivity and Stability

Detailed studies on the reactivity and stability of this compound are not available. General chemical principles suggest that the molecule possesses several reactive sites:

-

The ketone group is susceptible to nucleophilic attack and can participate in reactions such as reductions and condensations.

-

The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

-

The aromatic ring can undergo electrophilic substitution, with the existing substituents directing the position of new functional groups.

The chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated.[5]

Applications in Drug Development and Research

There is a lack of specific information regarding the application of this compound in drug development or its interaction with biological signaling pathways.

For the reference isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , one supplier notes its potential role as a metabotropic glutamate receptor antagonist, which could be relevant for treating neurological disorders like anxiety and depression.[6] However, this claim is not substantiated by detailed, peer-reviewed studies in the available search results.

Safety and Hazard Information

No specific Material Safety Data Sheet (MSDS) is available for the 3-oxo isomer. The hazard profile for the Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate isomer is summarized below and should be used as a precautionary reference.

Table 2: GHS Hazard Statements for Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

| Hazard Code | Statement | Classification |

| H302 | Harmful if swallowed | Acute toxicity, oral [Warning] |

| H315 | Causes skin irritation | Skin corrosion/irritation [Warning] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation [Warning] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation [Warning] |

Source:[2]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this or any related chemical.[5]

Conclusion

This compound is a chemical compound for which there is a significant gap in the publicly available scientific literature. While its basic molecular properties can be determined, detailed experimental data on its synthesis, spectral characteristics, reactivity, and biological activity are not available. Researchers interested in this compound may need to perform de novo characterization. The information available for its isomers, particularly Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, can serve as a useful, albeit indirect, reference for designing experimental work.

References

- 1. calpaclab.com [calpaclab.com]

- 2. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound with a core indanone structure. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, particularly within the realm of drug discovery and development. Notably, this compound has been identified as a potential antagonist of metabotropic glutamate receptors (mGluRs), suggesting its utility in neuroscience research and the development of therapeutics for neurological disorders. This document includes detailed experimental protocols and data presented in a clear, tabular format to support further research and application.

Molecular Structure and Properties

This compound is characterized by a fused ring system consisting of a benzene ring and a cyclopentanone ring, with a methyl carboxylate group attached to the benzene ring at position 5.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | methyl 3-oxo-1,2-dihydroindene-5-carboxylate | [2] |

| CAS Number | 68634-03-7 | [2] |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | |

| SMILES | COC(=O)C1=CC2=C(C=C1)CCC2=O | PubChem[1] |

| InChI | InChI=1S/C11H10O3/c1-14-11(13)8-4-5-9-7(6-8)2-3-10(9)12/h4-6H,2-3H2,1H3 | PubChem[1] |

Table 2: Predicted Spectral Data

| Data Type | Predicted Values |

| ¹H-NMR | Predictions suggest characteristic peaks for aromatic protons, two methylene groups in the five-membered ring, and a methyl ester singlet. |

| ¹³C-NMR | Expected signals include those for the carbonyl carbon, aromatic carbons, ester carbonyl, methyl ester carbon, and two methylene carbons. |

| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 190.06. |

Synthesis

A detailed experimental protocol for the synthesis of the isomeric Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate is available and can be adapted. A plausible synthetic route to this compound would involve the esterification of its corresponding carboxylic acid precursor, 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid.

Experimental Protocol: Fischer Esterification of 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

This protocol describes a general method for the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3][4]

Materials:

-

3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or another suitable acid catalyst

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Biological Activity and Applications in Drug Development

Metabotropic Glutamate Receptor Antagonism

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate has been reported to act as a metabotropic glutamate receptor (mGluR) antagonist.[5] These receptors are G-protein coupled receptors that play crucial modulatory roles in the central nervous system. Antagonism of mGluRs, particularly subtypes like mGluR1 and mGluR5, has been investigated for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.[5]

Signaling Pathway of Group I Metabotropic Glutamate Receptors

The antagonism of Group I mGluRs (mGluR1 and mGluR5) by compounds such as this compound can modulate downstream signaling cascades. The binding of the endogenous ligand glutamate to these receptors typically initiates a signaling pathway that leads to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). An antagonist would block these downstream effects.

Potential as a Scaffold in Medicinal Chemistry

The indanone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of a ketone and a methyl ester in this compound provides two reactive handles for further chemical modification. This allows for the generation of a library of derivatives to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. For instance, derivatives of similar indole carboxylates have shown potential as antimicrobial agents.

Experimental Workflows

The development of this compound as a potential therapeutic agent would follow a standard drug discovery and development workflow.

Conclusion

This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development. Its potential as a metabotropic glutamate receptor antagonist opens avenues for the investigation of novel treatments for central nervous system disorders. The synthetic accessibility and the potential for chemical modification of its indanone core make it an attractive scaffold for the development of new therapeutic agents. This guide provides foundational information to facilitate further research and development of this and related compounds.

References

- 1. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 68634-03-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a valuable intermediate in pharmaceutical research and development. The core of this synthesis is a two-step process commencing with the formation of 3-(4-methoxycarbonylphenyl)propanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route and workflow to facilitate its application in a laboratory setting.

Introduction

The indanone scaffold is a privileged structural motif present in numerous biologically active molecules and natural products. Its derivatives are integral to the development of therapeutic agents for a range of diseases. This compound, in particular, serves as a key building block for more complex pharmaceutical compounds. The synthesis pathway detailed herein is a robust and well-established method for obtaining this important intermediate.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

-

Step 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid. This initial step establishes the carbon framework of the target molecule.

-

Step 2: Intramolecular Friedel-Crafts Acylation. This cyclization reaction forms the five-membered ring of the indanone core.

Experimental Protocols

Step 1: Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid

This synthesis involves a malonic ester synthesis followed by hydrolysis and decarboxylation.

Materials:

-

Methyl 4-(bromomethyl)benzoate

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Malonic Ester Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere. To this solution, add diethyl malonate (1.0 eq) dropwise with stirring. After the addition is complete, add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in ethanol dropwise. Heat the reaction mixture to reflux for 4-6 hours.

-

Work-up and Isolation of Diethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-((4-(methoxycarbonyl)phenyl)methyl)malonate.

-

Hydrolysis and Decarboxylation: To the crude ester, add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 3-4 hours to facilitate hydrolysis. After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the dicarboxylic acid intermediate. Heat the acidic mixture to reflux for an additional 2-3 hours to effect decarboxylation.

-

Purification: Cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude 3-(4-methoxycarbonylphenyl)propanoic acid can be purified by recrystallization from a suitable solvent system such as toluene or an ethanol/water mixture.

Step 2: Intramolecular Friedel-Crafts Acylation

This cyclization is effectively carried out using a strong acid catalyst like polyphosphoric acid (PPA).

Materials:

-

3-(4-methoxycarbonylphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (10-20 times the weight of the starting material). Heat the PPA to 80-90 °C with stirring.

-

Addition of Precursor: Slowly add the 3-(4-methoxycarbonylphenyl)propanoic acid (1.0 eq) in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.

-

Reaction: Stir the reaction mixture at 90-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Extraction and Purification: Extract the aqueous mixture with dichloromethane. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis pathway.

Table 1: Reagents and Reaction Conditions for the Synthesis of 3-(4-methoxycarbonylphenyl)propanoic acid

| Step | Reagent 1 | Reagent 2 | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Alkylation | Methyl 4-(bromomethyl)benzoate | Diethyl malonate | Ethanol | Sodium Ethoxide | Reflux | 4-6 | 85-95 (crude) |

| Hydrolysis | Diethyl ester intermediate | Sodium Hydroxide | Water | - | Reflux | 3-4 | \multirow{2}{*}{75-85 (overall)} |

| Decarboxylation | Dicarboxylic acid intermediate | - | Water | Hydrochloric Acid | Reflux | 2-3 |

Table 2: Reagents and Reaction Conditions for the Intramolecular Friedel-Crafts Acylation

| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 3-(4-methoxycarbonylphenyl)propanoic acid | Polyphosphoric Acid | None | 90-100 | 2-4 | 70-80 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a compound of interest in neuroscience and pharmacology. This document details its chemical properties, potential synthetic routes, and its significant biological activity as a metabotropic glutamate receptor antagonist, including the relevant signaling pathways.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is also commonly referred to in chemical databases as methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate , reflecting alternative numbering of the indanone ring system.[1]

Quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 68634-03-7 | [2] |

| Alternative CAS | 68634-02-6 | [1][3] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2][3] |

| Molecular Weight | 190.19 g/mol | [1][3] |

| SMILES | COC(=O)C1=CC2=C(CCC2=O)C=C1 | [2] |

Synthesis and Experimental Protocols

Example Protocol: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate [4]

-

Reaction Setup: Dissolve Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Addition of Base: To the stirred solution, slowly add sodium hydride (3.0 eq, as a 60% dispersion in oil) over a period of 2 minutes.

-

Cyclization: Gently heat the reaction mixture to reflux. The formation of a thick paste is typically observed after approximately 1 hour, indicating the progress of the intramolecular Dieckmann condensation.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the dropwise addition of water.

-

Acidification and Extraction: Acidify the mixture with 5 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure to yield a crude oil. Purify the residue by silica gel column chromatography (e.g., using a 0-50% ethyl acetate/pentane gradient) to afford the final product.

Biological Activity: Antagonism of Metabotropic Glutamate Receptors

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is identified as a metabotropic glutamate receptor (mGluR) antagonist .[3] These receptors are G-protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[5] By blocking these receptors, the compound can prevent the transmission of nerve impulses, making it a valuable tool for studying neurological processes and a potential candidate for therapeutic development in disorders like anxiety, depression, and schizophrenia.[3]

Group I mGluR Signaling Pathway

Metabotropic glutamate receptors are classified into three groups (I, II, and III). Group I mGluRs (comprising mGluR1 and mGluR5) are of particular interest. These receptors typically couple to Gq/G11 proteins.[5] Upon activation by the endogenous ligand glutamate, the Gq protein activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) .[5][6]

IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). These signaling events lead to a wide range of cellular responses, modulating neuronal excitability and synaptic plasticity. As an antagonist, this compound would block the initial activation of this pathway by glutamate.

Below is a diagram illustrating the logical flow of the Group I mGluR signaling cascade that is inhibited by this compound.

Caption: Group I mGluR signaling pathway antagonized by the title compound.

References

- 1. methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | C11H10O3 | CID 10375253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 68634-03-7|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]

- 4. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate. It is designed to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its characteristics, synthesis, and potential biological relevance.

Core Physical and Chemical Properties

This compound, a substituted indanone, possesses a molecular structure that makes it a compound of interest for further investigation in medicinal chemistry. The indanone scaffold is a recognized pharmacophore with a wide range of biological activities.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| CAS Number | 68634-03-7 |

| Melting Point | 110.7 - 112.0 °C |

| Boiling Point | Data not available |

| Solubility | Slightly soluble in chloroform and methanol. |

| Appearance | Off-white to pale yellow solid. |

Synthesis and Spectroscopic Data

Regrettably, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the public domain. Researchers seeking to synthesize or work with this compound would need to perform these analyses to confirm its identity and purity.

Potential Biological Significance and Therapeutic Applications

The indanone core is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.[1] These activities include anticancer, neuroprotective, and anti-inflammatory properties.[1]

Neuroprotective Potential

Indanone derivatives have shown promise as inhibitors of enzymes implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Specifically, they have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[2][3][4][5] Inhibition of these enzymes can lead to increased levels of key neurotransmitters and a reduction in oxidative stress in the brain.

Anticancer and Anti-inflammatory Activity

Substituted indanones have also been explored for their potential as anticancer and anti-inflammatory agents.[1] A key mechanism of action in this context is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammatory processes and is often overexpressed in various cancers.[1]

While no specific biological studies on this compound have been found, its structural similarity to other biologically active indanones suggests that it could be a valuable candidate for screening in these therapeutic areas. The presence of the methyl ester group at the 5-position of the indanone ring offers a site for further chemical modification to explore structure-activity relationships (SAR).

Experimental Workflows and Signaling Pathways

To guide researchers in the preliminary investigation of this compound, the following diagrams illustrate a general experimental workflow for synthesis and a conceptual signaling pathway for a potential biological target.

Future Directions

Given the limited availability of experimental data for this compound, future research efforts should focus on:

-

Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis route is essential for enabling further studies.

-

Comprehensive Spectroscopic and Physicochemical Characterization: Detailed analysis is required to confirm the structure and purity and to establish a complete property profile.

-

In Vitro Biological Screening: The compound should be screened against a panel of relevant biological targets, such as COX enzymes, acetylcholinesterase, monoamine oxidases, and various cancer cell lines, to identify potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the ester and other positions on the indanone ring could lead to the discovery of more potent and selective compounds.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound. While significant gaps in the experimental data exist, the known properties of the indanone scaffold suggest that this compound is a worthwhile subject for further investigation in the pursuit of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for its application in drug discovery, formulation development, and synthetic chemistry, as solubility directly impacts bioavailability, reaction kinetics, and purification processes.

This technical guide provides a summary of the available solubility information for this compound. Due to a lack of publicly available quantitative solubility data for this specific compound, this document presents an estimated solubility profile based on the known characteristics of structurally similar compounds, namely indan-1-one and the positional isomer methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. Furthermore, detailed experimental protocols for both qualitative and quantitative solubility determination are provided to enable researchers to ascertain precise solubility data in their specific solvent systems.

Estimated Solubility Data

The following table summarizes the estimated solubility of this compound. These estimations are qualitative and should be confirmed by experimental measurement.

| Solvent | Type | Estimated Solubility | Rationale / Notes |

| Water | Polar Protic | Poorly Soluble | The hydrophobic indanone core is expected to dominate, leading to low aqueous solubility. |

| Ethanol | Polar Protic | Moderately Soluble | The compound is expected to be soluble in alcohols, common for organic esters. |

| Methanol | Polar Protic | Moderately Soluble | Similar to ethanol, good solvation is anticipated. |

| Acetone | Polar Aprotic | Soluble | Ketone functionality suggests good miscibility with acetone. |

| Ethyl Acetate | Polar Aprotic | Soluble | A common solvent for organic esters; high solubility is expected. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Often used in the extraction and purification of similar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A strong polar aprotic solvent capable of dissolving many poorly soluble compounds. |

| Hexane | Non-polar | Poorly Soluble | The presence of polar keto and ester groups likely limits solubility in non-polar alkanes. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, the following experimental protocols are recommended.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of a compound's solubility in various solvents, which is useful for solvent screening in crystallization or reaction chemistry.[2][3][4]

Materials:

-

This compound

-

Set of test solvents (e.g., water, ethanol, acetone, ethyl acetate, DCM, hexane)

-

Small test tubes or vials (1-2 mL capacity)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 25 mg of the compound into a small, dry test tube.[2]

-

Add the selected solvent in small portions, starting with 0.25 mL.[2]

-

After each addition, cap the test tube and shake or vortex it vigorously for 30-60 seconds.[2][3]

-

Visually inspect the solution against a dark background to see if the solid has completely dissolved.

-

Continue adding solvent in 0.25 mL increments up to a total volume of 1 mL, vortexing after each addition.

-

Record the observation as "soluble," "partially soluble," or "insoluble" at a given concentration (e.g., 25 mg/mL).

-

Repeat the procedure for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol determines the solubility of a compound in a specific solvent at a controlled temperature by creating a saturated solution and measuring the mass of the dissolved solute.[5][6][7]

Materials:

-

This compound

-

Chosen solvent

-

Screw-capped vials or a flask

-

Thermostatic shaker bath or magnetic stirrer with a hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Analytical balance

-

Pipettes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of the solvent in a screw-capped vial (e.g., add 100 mg to 5 mL of solvent). An excess of solid must be visible to ensure saturation.[7][8]

-

Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[8]

-

-

Sample Collection and Analysis:

-

Allow the undissolved solid to settle by turning off the agitation and letting the vial stand in the temperature bath for at least 1-2 hours.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette fitted with a syringe filter to remove any suspended solid particles.

-

Dispense the filtered supernatant into a pre-weighed, dry evaporating dish or vial. Record the exact mass of the empty container.[5]

-

Record the mass of the container with the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 50-60 °C).

-

Dry the sample to a constant weight. This is achieved by repeatedly heating, cooling in a desiccator, and weighing until two consecutive weighings are identical.[5]

-

Record the final mass of the container with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the mass of the empty container from the final mass of the container with the dried solute.

-

Calculate the mass of the solvent from the volume of the supernatant taken and the solvent's density at that temperature (or by subtracting the mass of the solute from the mass of the solution).

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the quantitative determination of solubility.

Caption: Workflow for quantitative solubility determination.

References

Spectroscopic and Spectrometric Characterization of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Technical Guide

Introduction

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a bicyclic organic compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . Its structure, featuring a fused aromatic and cyclopentanone ring system with a methyl ester substituent, makes it a molecule of interest in synthetic organic chemistry and potentially in drug discovery. A thorough characterization of such compounds is essential for confirming their identity, purity, and structure. This technical guide provides a summary of the expected spectral data for this compound and detailed experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

It is important to note that while extensive searches have been conducted, publicly available experimental spectral data for this compound is limited. To provide valuable insights, this guide includes predicted mass spectrometry data for the target compound and experimental ¹H NMR data for its isomer, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Data Presentation

The following tables summarize the available and predicted spectral data for this compound and its isomer.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 191.07027 |

| [M+Na]⁺ | 213.05221 |

| [M-H]⁻ | 189.05571 |

| [M]⁺ | 190.06244 |

Data is predicted and sourced from PubChemLite.

Table 2: Experimental ¹H NMR Data for Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Isomer)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.79 | d | 7.6 | 1H | Aromatic CH |

| 7.63 | dd | 7.6 and 7.6 | 1H | Aromatic CH |

| 7.50 | d | 7.6 | 1H | Aromatic CH |

| 7.42 | dd | 7.6 and 7.6 | 1H | Aromatic CH |

| 3.80 | s | - | 3H | -OCH₃ |

| 3.75 | m | - | 1H | CH |

| 3.60 | m | - | 1H | CH₂ |

| 3.40 | m | - | 1H | CH₂ |

Note: This data is for the isomer Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette. The height of the solution in the tube should be around 4-5 cm.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to provide a reference signal at 0 ppm.

2. Data Acquisition (¹H NMR):

-

The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz).

-

The instrument is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For a typical ¹H spectrum, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

3. Data Acquisition (¹³C NMR):

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

1. Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

2. Data Acquisition (FT-IR):

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

-

Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample and measures the frequencies at which the radiation is absorbed.

-

The data is processed using a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

-

If any solid particles are present, the solution must be filtered to prevent clogging the instrument.

-

The final solution is placed in a 2mL autosampler vial with a screw cap.

2. Data Acquisition (e.g., Electrospray Ionization - ESI):

-

The sample solution is introduced into the mass spectrometer.

-

In the ESI source, the sample is ionized, typically by protonation ([M+H]⁺) or sodiation ([M+Na]⁺) in positive ion mode, or deprotonation ([M-H]⁻) in negative ion mode.

-

The generated ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Unraveling the Biological Profile of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate: A Review of Available Data

For Immediate Release

[City, State] – An extensive review of publicly available scientific literature and patent databases reveals a significant gap in the documented biological activity of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate (CAS No. 68634-02-6). Despite its availability from commercial suppliers, with some listing it as a potential metabotropic glutamate receptor antagonist, there is a notable absence of primary research to substantiate this claim or detail any other biological function. This technical guide aims to provide a transparent overview of the current state of knowledge regarding this compound for researchers, scientists, and drug development professionals.

Compound Overview and Identification

This compound, also cataloged as Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, is a small organic molecule with the chemical formula C₁₁H₁₀O₃.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| CAS Number | 68634-02-6 | PubChem[1] |

| IUPAC Name | methyl 1-oxo-2,3-dihydroindene-5-carboxylate | PubChem[1] |

Analysis of Biological Activity Claims

A prominent chemical supplier, Biosynth, describes Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate as a "metabotropic glutamate receptor antagonist."[2] The supplier suggests its potential use in treating neurological disorders such as anxiety, depression, and schizophrenia by blocking glutamate receptors and preventing the transmission of nerve impulses in the central nervous system.[2]

However, a thorough and systematic search of peer-reviewed scientific journals, including medicinal chemistry, pharmacology, and biological assay databases, yielded no primary research articles that validate this assertion. The original experimental data, including binding affinities, functional assay results (e.g., IC₅₀ or EC₅₀ values), or in vivo studies to support its role as a metabotropic glutamate receptor antagonist, are not present in the public domain.

Examination of Related Structures

While data on the target compound is scarce, research has been conducted on derivatives and structurally related molecules, which may offer peripheral insights.

-

Indole Derivatives: A significant body of research exists for various indole-carboxylate derivatives. For instance, (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have been synthesized and evaluated for their antimicrobial properties.[3] These studies provide detailed experimental protocols for antimicrobial assays but are not directly applicable to the indene-carboxylate core of the topic compound.

It is crucial to emphasize that extrapolating the biological activity from these related but structurally distinct molecules to this compound would be scientifically unfounded without direct experimental evidence.

Synthesis and Chemical Data

Information regarding the synthesis of related isomers, such as Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, is available. These synthetic routes provide a framework for the potential chemical synthesis of the title compound. However, this chemical information is not accompanied by any biological evaluation in the located literature.

Conclusion and Future Directions

The assertion that this compound acts as a metabotropic glutamate receptor antagonist currently originates from commercial sources without accessible scientific validation. The absence of published data presents both a challenge and an opportunity for the research community.

For scientists and drug development professionals, this compound represents a largely unexplored chemical entity. Future research should focus on:

-

Primary Screening: Conducting comprehensive in vitro binding and functional assays to confirm or refute the claimed activity at metabotropic glutamate receptors and other CNS targets.

-

Broader Biological Profiling: Evaluating the compound for other potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.

-

Publication of Data: Ensuring that any experimental findings are published in peer-reviewed journals to contribute to the collective scientific knowledge.

Until such primary data becomes available, any consideration of this compound for research or drug development purposes should be approached with the understanding that its biological activity profile is currently undefined in the scientific literature.

Mandatory Visualizations

Due to the lack of available experimental data on signaling pathways or established workflows for this compound, no diagrams can be generated at this time. The creation of such visualizations would be speculative and not based on factual, citable evidence as required.

References

An In-depth Technical Guide to the 3-Oxo-2,3-dihydro-1H-indene-5-carboxylate Scaffold and its Derivatives

A Literature Review of Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current state of research on the 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold and its derivatives. While literature specifically detailing Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is limited, the indanone core is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This document will delve into the synthesis, chemical properties, and known biological applications of this important class of compounds, with a focus on their potential in drug discovery and development. The information presented is collated from various scientific publications and chemical databases, providing a valuable resource for researchers in the field.

Introduction

The indanone scaffold, a bicyclic aromatic ketone, is a core structural motif in numerous biologically active molecules. The 3-oxo-2,3-dihydro-1H-indene-5-carboxylate moiety, in particular, has garnered interest due to its presence in compounds targeting a variety of pharmacological pathways. While specific data on the methyl ester derivative is sparse, the broader class of indanone-5-carboxylates and related structures have been explored for their potential as therapeutic agents. This guide will summarize the available knowledge on the synthesis and biological evaluation of these compounds.

Physicochemical Properties

The fundamental properties of the parent acid, 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid, are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of synthetic routes.

| Property | Value |

| CAS Number | 60031-08-5 |

| Molecular Formula | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid |

Synthesis of the 3-Oxo-2,3-dihydro-1H-indene-5-carboxylate Scaffold

The synthesis of the 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization reactions. A general approach is the Friedel-Crafts acylation of a suitably substituted benzene derivative.

Below is a conceptual workflow for a potential synthetic route.

Caption: General synthetic workflow for indanone-5-carboxylates.

General Experimental Protocol for Intramolecular Friedel-Crafts Cyclization

-

Preparation of the Precursor: A solution of the appropriate 3-arylpropanoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane) is prepared.

-

Activation: A dehydrating agent, such as polyphosphoric acid (PPA) or a mixture of trifluoroacetic anhydride and trifluoroacetic acid, is added to the solution.

-

Reaction: The mixture is stirred at a controlled temperature (typically ranging from room temperature to gentle heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is quenched by pouring it onto ice water. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired indanone.

Biological Activity of Indanone Derivatives

Derivatives of the indanone scaffold have shown a remarkable range of biological activities. This section will highlight some of the key therapeutic areas where these compounds have been investigated.

Cholinesterase Inhibition for Alzheimer's Disease

Several studies have focused on the design and synthesis of indanone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's disease.

A study on indanone derivatives with aminopropoxy benzyl/benzylidene moieties reported compounds with significant inhibitory potencies. The IC₅₀ values for the most potent compounds are summarized in the table below.

| Compound | Target Enzyme | IC₅₀ (µM) |

| 5c | AChE | 0.12 |

| 7b | BChE | 0.04 |

Data sourced from a study on novel indanone derivatives as cholinesterase inhibitors.

Metabotropic Glutamate Receptor (mGluR) Modulation

The indanone scaffold has been identified as a key component in allosteric potentiators of the metabotropic glutamate receptor 2 (mGluR2). These compounds have potential applications in the treatment of schizophrenia and anxiety disorders. Research in this area has led to the discovery of potent and selective mGluR2 potentiators.

The following diagram illustrates the general mechanism of action for a positive allosteric modulator of mGluR2.

Caption: Mechanism of mGluR2 positive allosteric modulation.

Cyclooxygenase (COX) Inhibition and Anticancer Activity

Certain indanone derivatives have been investigated for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. Spiroisoxazoline derivatives containing an indanone moiety have been synthesized and evaluated for their anticancer properties.

Experimental Protocols for Biological Assays

Detailed experimental protocols are essential for the evaluation of new chemical entities. Below are representative protocols for assays commonly used to characterize the biological activity of indanone derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BChE.

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrates, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzymes (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Conclusion and Future Perspectives

The 3-oxo-2,3-dihydro-1H-indene-5-carboxylate scaffold and its derivatives represent a promising area of research in medicinal chemistry. While specific information on this compound is currently lacking in publicly available literature, the diverse biological activities exhibited by related indanone compounds highlight the potential of this chemical class. Further investigation into the synthesis and biological evaluation of novel derivatives, including the title compound, is warranted. Such studies could lead to the discovery of new therapeutic agents for a range of diseases, from neurodegenerative disorders to cancer. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore this exciting area of drug discovery.

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, a significant chemical intermediate in medicinal chemistry. The focus is on its historical context, synthesis, and physicochemical properties, presented with the technical depth required for research and development professionals.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in readily available historical summaries. However, its structural class, the indanones, has a rich history in organic synthesis. The development of synthetic routes to indanones has been a subject of interest for over a century, with foundational methods that likely enabled the eventual synthesis of this specific molecule.

A key historical development is the Dieckmann condensation , first reported by the German chemist Walter Dieckmann in 1894. This intramolecular reaction of diesters to form cyclic β-keto esters is a fundamental method for creating five- and six-membered rings.[1][2][3][4][5] The indanone core is essentially a cyclic β-keto ester fused to a benzene ring, making the Dieckmann condensation and related intramolecular cyclizations like the Friedel-Crafts acylation critical to its history.[6] The first synthesis of the parent 1-indanone from phenylpropionic acid chloride was published in 1927.[6]

The specific substitution pattern of this compound suggests its development was likely driven by research into biologically active molecules. A pivotal reference points to a 1978 paper in the Chemical and Pharmaceutical Bulletin, which may contain one of the earliest detailed syntheses of this compound. The emergence of this molecule in the scientific literature coincides with a growing interest in compounds that interact with the central nervous system.

Indeed, this compound has been identified as a metabotropic glutamate receptor (mGluR) antagonist .[7] The discovery of mGluRs in the early 1990s opened a new chapter in neuroscience research, providing novel targets for therapeutic intervention in a range of neurological and psychiatric disorders.[8][9] The development of selective antagonists for mGluR subtypes, particularly mGluR5, became a major focus for drug discovery, targeting conditions like anxiety, depression, and schizophrenia.[7][8][10] It is within this modern drug development context that this compound gained its significance as a scaffold or intermediate.

Physicochemical and Structural Data

Summarized below are the key physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 68634-02-6 | [7][11][12][13] |

| Molecular Formula | C₁₁H₁₀O₃ | [7][11][12][13] |

| Molecular Weight | 190.20 g/mol | [7][11][12][13] |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Carbomethoxy-1-indanone | N/A |

| MDL Number | MFCD09263429 | [11][13] |

Synthesis and Experimental Protocols

The synthesis of indanones, including this compound, typically relies on intramolecular cyclization reactions. The general strategies involve forming the five-membered ketone ring onto a pre-functionalized benzene ring.

General Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

A common and historically significant method for creating the indanone core is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid derivative. This process is generally applicable for a wide range of substituted indanones.

The logical workflow for this synthesis is outlined below.

Cited Experimental Protocol

While the specific historical discovery paper is not available, a common laboratory-scale synthesis for a structurally related compound, 5-Chloro-2-methoxycarbonyl-1-indanone, provides a practical template. This procedure involves the reaction of a substituted indanone with a methylating agent.

Protocol: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone [14]

-

Materials: 5-chloro-1-indanone, dimethyl carbonate (DMC), dimethyl formamide (DMF), sodium hydride (60% in mineral oil), 1 M hydrochloric acid, dichloromethane (CH₂Cl₂).

-

Procedure:

-

To a solution of 5-chloro-1-indanone (1.44 mmol) in dimethyl carbonate (2 mL) and dimethyl formamide (2 mL), add sodium hydride (1.73 mmol) in three portions at room temperature.

-

Stir the reaction mixture for 30 minutes.

-

Pour the reaction mixture into cold 1 M hydrochloric acid to quench the reaction.

-

Extract the aqueous phase with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization.

-

This protocol illustrates a base-catalyzed carboxymethylation at the C2 position, a key step in forming β-keto esters from existing ketones. The synthesis of the target molecule, this compound, would likely start from a precursor already containing the C5-carboxylate group, followed by the formation of the indanone ring.

Role in Medicinal Chemistry: mGluR5 Antagonism

The significance of this compound in modern research is primarily as an intermediate or structural motif in the design of mGluR5 antagonists.

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is modulated by metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors. The mGluR5 subtype is implicated in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling is linked to various neurological and psychiatric disorders.

Negative Allosteric Modulators (NAMs) or antagonists of mGluR5 can reduce excessive glutamate signaling, offering therapeutic potential. The indanone scaffold present in this compound serves as a rigid and synthetically versatile core for building more complex molecules that can fit into the allosteric binding sites of the mGluR5 receptor. Its discovery and availability have thus facilitated the exploration of new chemical space in the ongoing search for effective treatments for CNS disorders.

References

- 1. purechemistry.org [purechemistry.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | 68634-02-6 | FM141310 [biosynth.com]

- 8. mGluR5 antagonists: discovery, characterization and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The glutamate story - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 68634-02-6 | Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate | Aryls | Ambeed.com [ambeed.com]

- 12. 68634-02-6 | methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate - Capot Chemical [capotchem.com]

- 13. 68634-02-6,Methyl 1-Oxo-2,3-dihydro-1H-indene-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate and its derivatives, exploring their synthesis, potential therapeutic applications, and the experimental protocols for their evaluation. While direct biological data for the core compound is limited in publicly available literature, this guide draws upon data from closely related analogs to provide a comprehensive overview for researchers in drug discovery and development. The indanone core is notably present in the FDA-approved drug Donepezil for Alzheimer's disease, highlighting the therapeutic potential of this chemical class.[1][2]

Core Structure and Analogs

The core structure of interest is this compound. Its derivatives and analogs, often substituted on the aromatic ring or at the 2-position of the indanone system, have been investigated for a range of pharmacological activities.

Core Structure:

-

IUPAC Name: Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

-

CAS Number: 68634-02-6

-

Molecular Formula: C₁₁H₁₀O₃

-

Molecular Weight: 190.19 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs typically involves the intramolecular Friedel-Crafts cyclization of a substituted phenylpropanoic acid or its corresponding acyl chloride.[3]

Proposed Synthesis of this compound

This protocol is adapted from the esterification of the corresponding carboxylic acid.[3]

Materials:

-

3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid in methanol in a round-bottom flask and cool to 0°C.[3]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.[3]

-

Heat the mixture to reflux and maintain for 4 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Take up the residue in water and extract with ethyl acetate.[3]

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Synthesis of a Related Analog: Methyl-6-fluoro-3-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate

A patented synthesis of a similar compound provides a more detailed experimental procedure.

Materials:

-

Methyl-6-fluoro-3-methyl-1-oxo-2,3-dihydro-1H-indene-5-carboxylate precursor

-

Ethanol

-

Concentrated hydrochloric acid

-

5% Palladium on charcoal (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of the precursor in ethanol, add concentrated hydrochloric acid and 5% palladium on charcoal.[4]

-

Stir the mixture overnight under a hydrogen atmosphere (0.4 MPa).[4]

-

Remove the solid catalyst by filtration.[4]

-